molecular formula C11H10N2O3 B14765161 5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid CAS No. 1261996-34-2

5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid

Cat. No.: B14765161
CAS No.: 1261996-34-2
M. Wt: 218.21 g/mol
InChI Key: LQCQPYRUELVZQY-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid is a compound that features a nicotinic acid moiety substituted with a 3,5-dimethylisoxazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid typically involves the formation of the isoxazole ring followed by its attachment to the nicotinic acid moiety. One common method involves the cyclization of appropriate precursors to form the isoxazole ring, which is then coupled with nicotinic acid derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinic acid derivatives and isoxazole-containing molecules. Examples are:

Uniqueness

What sets 5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid apart is its unique combination of the nicotinic acid and 3,5-dimethylisoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1261996-34-2

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-10(7(2)16-13-6)8-3-9(11(14)15)5-12-4-8/h3-5H,1-2H3,(H,14,15)

InChI Key

LQCQPYRUELVZQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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